molecular formula C24H30O8 B1434274 6,21-Dihydroxyeplerenone, 6beta- CAS No. 674781-15-8

6,21-Dihydroxyeplerenone, 6beta-

Cat. No.: B1434274
CAS No.: 674781-15-8
M. Wt: 446.5 g/mol
InChI Key: XGNJVKUWAJKFLN-OWGGUJMTSA-N
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Description

6,21-Dihydroxyeplerenone, 6beta- is a chemical compound with the molecular formula C24H30O8 and a molecular weight of 446.5 g/mol. It is a derivative of eplerenone, a well-known mineralocorticoid receptor antagonist used in the treatment of cardiovascular diseases .

Preparation Methods

The synthesis of 6,21-Dihydroxyeplerenone, 6beta- involves several steps, starting from eplerenone. The synthetic route typically includes hydroxylation reactions at specific positions on the eplerenone molecule. The reaction conditions often involve the use of oxidizing agents and specific catalysts to achieve the desired hydroxylation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

6,21-Dihydroxyeplerenone, 6beta- undergoes various chemical reactions, including:

    Oxidation: This compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the hydroxyl groups to other functional groups.

    Substitution: The hydroxyl groups can be substituted with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6,21-Dihydroxyeplerenone, 6beta- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its effects on cellular processes and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,21-Dihydroxyeplerenone, 6beta- involves its interaction with specific molecular targets, such as the mineralocorticoid receptor. By binding to this receptor, it can modulate various physiological pathways, leading to its observed effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

6,21-Dihydroxyeplerenone, 6beta- is unique compared to other similar compounds due to its specific hydroxylation pattern. Similar compounds include:

    Eplerenone: The parent compound, used as a mineralocorticoid receptor antagonist.

    Spironolactone: Another mineralocorticoid receptor antagonist with a different structure and hydroxylation pattern.

    Canrenone: A metabolite of spironolactone with similar biological activity.

These compounds share some similarities in their mechanisms of action but differ in their specific chemical structures and hydroxylation patterns, which can influence their biological effects and applications.

Properties

IUPAC Name

methyl (1R,2S,8R,9S,10R,11S,14R,15S,17R)-4',8-dihydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O8/c1-21-6-4-11(25)8-13(21)18(27)16(20(29)30-3)17-12-5-7-23(9-14(26)19(28)32-23)22(12,2)10-15-24(17,21)31-15/h8,12,14-18,26-27H,4-7,9-10H2,1-3H3/t12-,14?,15+,16-,17+,18-,21-,22-,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNJVKUWAJKFLN-OWGGUJMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C(C(C3C24C(O4)CC5(C3CCC56CC(C(=O)O6)O)C)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]([C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CC(C(=O)O6)O)C)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674781-15-8
Record name 6,21-Dihydroxyeplerenone, 6beta-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0674781158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,21-DIHYDROXYEPLERENONE, 6.BETA.-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q01234U79A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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